In-Depth Technical Guide: 2-Amino-2',5-dichlorobenzophenone
In-Depth Technical Guide: 2-Amino-2',5-dichlorobenzophenone
CAS Number: 2958-36-3
A Core Intermediate in Pharmaceutical Synthesis
This technical guide offers a comprehensive overview of 2-Amino-2',5-dichlorobenzophenone, a pivotal chemical intermediate in the synthesis of several pharmaceuticals.[1] The document consolidates its chemical and physical properties, safety and handling information, and detailed experimental protocols for its synthesis and application in drug development. It also provides visualizations of its role in the creation of active pharmaceutical ingredients and their subsequent biological interactions, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
2-Amino-2',5'-dichlorobenzophenone is a yellow to yellow-green crystalline powder.[1] Its chemical structure and key identifiers are presented below.
Chemical Structure:
(Structure of 2-Amino-2',5-dichlorobenzophenone)
Physicochemical and Spectral Data:
| Property | Value | Source(s) |
| IUPAC Name | (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone | [2][3][4] |
| CAS Number | 2958-36-3 | [1][3][5] |
| Molecular Formula | C₁₃H₉Cl₂NO | [1][3][6] |
| Molecular Weight | 266.12 g/mol | [1][3][7] |
| Appearance | Yellow to yellow-green powder | [1][3][5] |
| Melting Point | 87-89 °C | [1][3][5][7] |
| Boiling Point | 453.6 ± 40.0 °C (Predicted) | [1] |
| Solubility | Insoluble in water. Soluble in methanol, DMF (30 mg/ml), and DMSO (30 mg/ml). | [1][3][5][6][7][8] |
| pKa (Predicted) | -0.97 ± 0.10 | [1] |
| LogP (Predicted) | 4.4 | [1] |
| EINECS Number | 220-985-2 | [1][7] |
| InChI Key | KWZYIAJRFJVQDO-UHFFFAOYSA-N | [1][6][7] |
| SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)Cl | [1][7][9] |
| UV max (Ethanol) | 257, 296 nm | [6] |
Role in Drug Development
The primary application of 2-Amino-2',5'-dichlorobenzophenone is as a crucial intermediate in the synthesis of several benzodiazepine (B76468) drugs.[1][2] These psychoactive compounds act on the central nervous system and are widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][2]
Benzodiazepines synthesized from this precursor include:
The unique di-chlorinated structure of 2-Amino-2',5'-dichlorobenzophenone is integral to the final structure and pharmacological activity of these drugs.[2]
Signaling Pathways of Benzodiazepines
The following diagram illustrates the mechanism by which benzodiazepines, synthesized from 2-Amino-2',5'-dichlorobenzophenone, modulate the GABA-A receptor. These drugs bind to a specific allosteric site on the receptor, which enhances the effect of the inhibitory neurotransmitter GABA.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Synthesis of 2-Amino-2',5'-dichlorobenzophenone
This method outlines the synthesis of the title compound through the reduction of an isoxazole (B147169) precursor using iron powder.[3]
Materials:
-
Isoxazole precursor
-
Toluene
-
Hydrochloric acid
-
Iron powder
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine toluene, hydrochloric acid, the isoxazole precursor, and iron powder. The typical mass ratio of isoxazole:toluene:iron powder:hydrochloric acid is 1:2.5:0.5:1.2.[3]
-
Heat the mixture to reflux and maintain for a period sufficient to complete the reduction.
-
After cooling, filter the reaction mixture to remove iron and iron salts.
-
The filtrate is then typically washed and concentrated.
-
Cool the concentrated filtrate and centrifuge to obtain the wet product.[3]
-
Dry the product to yield the finished 2-Amino-2',5'-dichlorobenzophenone.[3]
Acylation for Lorazepam Intermediate Synthesis
This protocol describes a key acylation step in the synthesis of a lorazepam intermediate.[1][11]
Materials:
-
2-Amino-2',5'-dichlorobenzophenone
-
Chloroacetyl chloride[1]
-
Organic solvent (e.g., dichloromethane, ethyl acetate)[1]
-
Reaction vessel with stirring and temperature control
Procedure:
-
Dissolution: Dissolve 2-Amino-2',5'-dichlorobenzophenone in an appropriate organic solvent in the reaction vessel. A suggested mass-to-volume ratio is 1:8 g/ml.[1]
-
Acylation: Cool the solution to a temperature between 0-30°C.[1]
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride to the reaction mixture. The molar ratio of 2-Amino-2',5'-dichlorobenzophenone to chloroacetyl chloride should be between 1:1.05 and 1:1.5.[1]
-
Reaction Time: Stir the reaction mixture for 0.5-2 hours.[1]
-
Work-up and Isolation: Upon completion, the product, 2-chloroacetylamino-2',5'-dichlorobenzophenone, can be isolated and purified using standard organic chemistry techniques such as extraction, washing, and recrystallization.[1]
Visualized Workflows
The following diagrams illustrate key workflows related to 2-Amino-2',5'-dichlorobenzophenone.
Analytical Applications
Beyond its primary role in synthesis, 2-Amino-2',5'-dichlorobenzophenone also serves in analytical chemistry. It has been used as a spectrophotometric reagent for determining hexavalent chromium [Cr(VI)] in environmental samples.[2][7] Additionally, it is utilized in the study of the electroanalytical behavior of benzodiazepines, such as mexazolam, and can serve as a reference standard in these analyses.[2][7]
Safety and Handling
2-Amino-2',5'-dichlorobenzophenone is considered hazardous.[12] It can cause skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled.
Precautionary Measures:
-
Wear suitable protective clothing, gloves, and eye/face protection.[8][13]
-
Avoid formation of dust and aerosols.[8]
-
Wash hands and any exposed skin thoroughly after handling.[12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][13]
-
Keep away from incompatible materials and foodstuff containers.[8][13]
In case of exposure, follow standard first-aid measures and seek medical attention.[12] For spills, avoid generating dust, and use dry clean-up procedures.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO | CID 18069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-2',5-dichlorobenzophenone | 2958-36-3 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 2-Amino-2 ,5-dichlorobenzophenone 99 2958-36-3 [sigmaaldrich.com]
- 8. OEM 2-Amino-2′, 5-dichlorobenzophenone Manufacturer and Supplier | Jingye [jingyepharma.com]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
